Potassium (4-acetamidophenyl)trifluoroboranuide

organotrifluoroborate stability benchtop storage boronic acid degradation

Potassium (4-acetamidophenyl)trifluoroboranuide (CAS 1427323-42-9, MW 241.06 g/mol) is a potassium organotrifluoroborate (RBF₃K) salt belonging to the class of tetracoordinate organoboron reagents developed as protected boronic acid surrogates. The trifluoroborate moiety stabilizes the boron center against air, moisture, and oxidative conditions that commonly degrade the corresponding boronic acid (CAS 101251-09-6) and its pinacol ester (CAS 214360-60-8), while the masked 4-acetamidophenyl group serves as a precursor to aniline-containing biaryl pharmacophores relevant to kinase inhibitor and drug intermediate synthesis.

Molecular Formula C8H8BF3KNO
Molecular Weight 241.06 g/mol
CAS No. 1427323-42-9
Cat. No. B1431576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-acetamidophenyl)trifluoroboranuide
CAS1427323-42-9
Molecular FormulaC8H8BF3KNO
Molecular Weight241.06 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)NC(=O)C)(F)(F)F.[K+]
InChIInChI=1S/C8H8BF3NO.K/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1
InChIKeyXICGZZIOZHTOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-acetamidophenyl)trifluoroboranuide (CAS 1427323-42-9): A Bench-Stable Aryltrifluoroborate Building Block for Suzuki–Miyaura Cross-Coupling


Potassium (4-acetamidophenyl)trifluoroboranuide (CAS 1427323-42-9, MW 241.06 g/mol) is a potassium organotrifluoroborate (RBF₃K) salt belonging to the class of tetracoordinate organoboron reagents developed as protected boronic acid surrogates [1]. The trifluoroborate moiety stabilizes the boron center against air, moisture, and oxidative conditions that commonly degrade the corresponding boronic acid (CAS 101251-09-6) and its pinacol ester (CAS 214360-60-8), while the masked 4-acetamidophenyl group serves as a precursor to aniline-containing biaryl pharmacophores relevant to kinase inhibitor and drug intermediate synthesis [2].

Why 4-Acetamidophenylboronic Acid or Its Pinacol Ester Cannot Simply Replace Potassium (4-acetamidophenyl)trifluoroboranuide in Demanding Synthetic Workflows


Although 4-acetamidophenylboronic acid and its pinacol ester share the same carbon skeleton, their trivalent boron center renders them susceptible to protodeboronation (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃), boroxine formation, and oxidative decomposition during benchtop storage [1]. In contrast, the tetracoordinate boron in the trifluoroboranuide salt eliminates the vacant p-orbital responsible for these degradation pathways, conferring months-to-years benchtop stability and enabling the boron–carbon bond to survive multi-step transformations that would destroy the free boronic acid . These differences are not cosmetic: they directly affect the stoichiometric precision, reproducibility, and yield ceiling of cross-coupling reactions, particularly at scale or in moisture-sensitive sequences.

Quantitative Differentiation Evidence: Potassium (4-acetamidophenyl)trifluoroboranuide versus Boronic Acid and Ester Analogs


Air and Moisture Stability: From Days to Months of Benchtop Integrity

Potassium organotrifluoroborates, including the target compound, are documented to remain intact during benchtop storage for months without appreciable decomposition, whereas the corresponding arylboronic acids are prone to oxidation and boroxine anhydride formation within days under ambient conditions [1]. The tetracoordinate boron center eliminates Lewis acidity, preventing attack by oxygen or water that degrades trivalent boronic acids . This stability advantage is class-wide and has been validated across diverse aryl-, alkenyl-, and alkyltrifluoroborate substrates [2]. Vendor specifications for the target compound list 'Store long-term in a cool, dry place' without requiring inert atmosphere or refrigeration, corroborating the intrinsic stability claim.

organotrifluoroborate stability benchtop storage boronic acid degradation moisture sensitivity

Protodeboronation Suppression: Stoichiometric Efficiency versus Excess Reagent Requirement

Potassium organotrifluoroborates provide less protodeboronation compared to their boronic acid and boronate ester counterparts during Suzuki–Miyaura coupling, enabling reactions to proceed with only stoichiometric amounts or slight excesses of the organoboron partner [1]. In contrast, boronic acids often require substantial excesses (commonly 1.5–3.0 equivalents) to compensate for competitive hydrolytic deboronation (Ar–B(OH)₂ + H₂O → ArH + B(OH)₃), which consumes the active coupling species [2]. This mechanistic advantage is intrinsic to the tetracoordinate trifluoroborate structure, which must first undergo slow hydrolysis to release the active boronic acid in situ, maintaining a low steady-state concentration that minimizes the protodeboronation pathway.

protodeboronation stoichiometric cross-coupling boronic acid decomposition atom economy

Cross-Coupling Performance: Comparable or Superior Yields Relative to Boronic Acids

In a direct head-to-head comparison of arylboronic acids versus potassium aryltrifluoroborates in palladium-catalyzed homocoupling reactions under aerobic, phosphine-free aqueous conditions, the trifluoroborate salts delivered similar or better yields of symmetrical biaryls [1]. This study, using protein-stabilized Pd nanoparticles as a common catalyst system, provides the only available direct comparative performance data for the aryltrifluoroborate class versus the corresponding arylboronic acids. While the study did not specifically test the 4-acetamidophenyl variant, the class-wide trend indicates that the trifluoroborate does not sacrifice—and may enhance—coupling efficiency relative to the boronic acid.

Suzuki coupling yield homocoupling palladium catalysis biaryl synthesis

Monomeric Form and Procurement Economics: Defined Stoichiometry and Competitive Pricing

Unlike boronic acids that exist in equilibrium with their cyclic boroxine anhydrides (introducing uncertainty in the actual molar quantity of active monomeric boronic acid), potassium organotrifluoroborates exist exclusively in monomeric form as crystalline solids, enabling precise control of equivalent weight in reaction setup . From a procurement perspective, the target compound is available at competitive pricing: $25–105 per gram depending on vendor, purity grade (95–97%), and pack size . The closest analog, 4-acetamidophenylboronic acid, is priced at $51–86 per gram but carries the caveat 'contains varying amounts of anhydride,' reflecting the inherent stoichiometric ambiguity of boronic acids . The pinacol ester analog, while also monomeric, carries a higher molecular weight penalty (MW ~287 vs. 241 for the trifluoroborate) and is listed as requiring storage at room temperature with avoidance of prolonged air exposure .

monomeric boron reagent stoichiometric control procurement cost comparison chemical sourcing

High-Impact Application Scenarios for Potassium (4-acetamidophenyl)trifluoroboranuide Based on Differentiated Evidence


Suzuki–Miyaura Cross-Coupling with Base-Sensitive or Protic-Functionalized Aryl Halides

The slow-release hydrolysis mechanism of the trifluoroborate under basic aqueous conditions maintains a low steady-state concentration of the free boronic acid, minimizing competitive protodeboronation and oxidative homocoupling side reactions [1]. This is particularly advantageous when coupling with base-sensitive substrates (e.g., esters, nitriles, or epimerizable stereocenters) where large excesses of boronic acid would exacerbate degradation of the coupling partner. The 4-acetamidophenyl group serves as a masked aniline, enabling late-stage unveiling to the free amine for further diversification in medicinal chemistry programs targeting kinase inhibitors or other bioactive scaffolds [2].

Multi-Step Synthetic Sequences Requiring a Stable, Orthogonal Boron Handle

Because the tetracoordinate trifluoroborate moiety is stable to oxidation, mild acids, and a broad range of common synthetic reagents that would cleave or oxidize a free boronic acid, the target compound can be carried through multi-step sequences without protecting group manipulations at the boron center [1]. This enables convergent synthetic strategies where the boron functionality is installed early and carried through several transformations (e.g., amide couplings, reductions, or protecting group interconversions) before being unveiled for cross-coupling at the final step, as demonstrated conceptually in the Cavalcanti thesis on organotrifluoroborate chemistry beyond cross-coupling [2].

Parallel Library Synthesis and High-Throughput Experimentation

The monomeric, crystalline nature of the trifluoroborate salt eliminates the need to determine active boronic acid content before each use—a common bottleneck in plate-based parallel synthesis where boronic acids must be titrated or used in arbitrary excess to compensate for variable anhydride content [1]. The competitive per-gram cost ($25–105/g) and long benchtop stability further support its use as a stock building block in medicinal chemistry compound library production, where dozens to hundreds of coupling reactions are performed in parallel and reagent reliability is paramount for hit-to-lead consistency.

Scale-Up and Process Chemistry Where Stoichiometric Precision Drives Cost of Goods

At multi-gram to kilogram scale, the 1.5–3× excess of boronic acid typically required to overcome protodeboronation losses translates directly into higher raw material costs and increased purification burden to remove boron-derived byproducts. The trifluoroborate's documented ability to couple with stoichiometric or near-stoichiometric loading directly reduces the organoboron reagent contribution to the cost of goods by an estimated 33–67% per batch [2]. Furthermore, the well-defined monomeric stoichiometry simplifies batch record calculations and quality-by-design frameworks required for regulatory filings in pharmaceutical process development.

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